molecular formula CH2N2 B086325 Carbodiimide CAS No. 151-51-9

Carbodiimide

Cat. No.: B086325
CAS No.: 151-51-9
M. Wt: 42.04 g/mol
InChI Key: VPKDCDLSJZCGKE-UHFFFAOYSA-N
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Description

Carbodiimides are organic compounds characterized by the functional group RN=C=NR. They are known for their role in organic synthesis, particularly in the formation of amide bonds. The parent compound, methanediimine (HN=C=NH), has been detected in interstellar space, but on Earth, carbodiimides are exclusively synthetic . A well-known example is dicyclohexylcarbodiimide, which is widely used in peptide synthesis .

Mechanism of Action

The mechanism of action of carbodiimides involves the carbonyl of the acid attacking the carbodiimide of EDC, followed by a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Safety and Hazards

Carbodiimides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause irritation to eyes, skin, and the respiratory system . They can also cause eye and skin burns .

Future Directions

Carbodiimides have emerged as energy materials . They are used as anode materials in rechargeable Li- and Na-ion batteries . Future improvements in their performance will likely involve studying the redox behavior of NCN 2−, the synthesis of novel ternary carbodiimides, in particular those with redox-active transition metals, and controlling their morphology .

Properties

InChI

InChI=1S/CH2N2/c2-1-3/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKDCDLSJZCGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075188
Record name Methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

42.040 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-51-9
Record name Carbodiimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbodiimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanediimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 288 g of HMDI was added 20 g of cyclohexylamine and they were stirred at 100° C. for one hour while nitrogen was bubbled thereinto and subsequently 2.9 g of the carbodiimidization catalyst was added thereto, after which the resulting mixture was subjected to a reaction at 185° C. for 30 hours, to obtain a carbodiimide resulting from HMDI and having terminal urea bonds (degree of polymerization=10).
Name
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbodiimide
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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